molecular formula C6H4Cl2O B018951 2,4-Dichlorophenol-d3 CAS No. 93951-74-7

2,4-Dichlorophenol-d3

Cat. No.: B018951
CAS No.: 93951-74-7
M. Wt: 166.02 g/mol
InChI Key: HFZWRUODUSTPEG-CBYSEHNBSA-N
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Description

2,4-Dichloro-3,5,6-trideuteriophenol is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms at specific positions. This compound is a derivative of 2,4-dichlorophenol, where the hydrogen atoms at positions 3, 5, and 6 on the benzene ring are replaced with deuterium. It is used primarily in scientific research as a stable isotope-labeled compound for various analytical and experimental purposes .

Mechanism of Action

Target of Action

It’s known that dichlorophenols are often used as precursors in the synthesis of herbicides , suggesting that their targets could be enzymes or proteins essential for plant growth.

Mode of Action

It’s known that 2,4-d, a compound synthesized from dichlorophenols, acts as a selective, systemic herbicide . It’s plausible that 2,4-Dichlorophenol-3,5,6-d3 might interact with its targets in a similar way, disrupting normal cellular functions and leading to the death of the target organisms.

Biochemical Pathways

Given its use in the synthesis of herbicides , it’s likely that it affects pathways related to plant growth and development.

Result of Action

Given its use in the synthesis of herbicides , it’s likely that its action results in the disruption of normal cellular functions, leading to the death of the target organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-3,5,6-trideuteriophenol typically involves the deuteration of 2,4-dichlorophenol. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of 2,4-dichloro-3,5,6-trideuteriophenol follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques, such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3,5,6-trideuteriophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-3,5,6-trideuteriophenol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: The non-deuterated parent compound, commonly used in various industrial applications.

    2,4-Dichloro-3,5-dimethylphenol: Another chlorinated phenol with different substituents on the benzene ring.

    2,4-Dichloro-3,5,6-trihydroxyphenol: A hydroxylated derivative with different functional groups.

Uniqueness

2,4-Dichloro-3,5,6-trideuteriophenol is unique due to its stable isotope labeling, which provides distinct advantages in analytical and experimental applications. The presence of deuterium atoms allows for precise tracking and quantification in complex mixtures, making it a valuable tool in scientific research .

Biological Activity

2,4-Dichlorophenol-d3 (2,4-DCP-d3) is a deuterated form of 2,4-dichlorophenol, a compound widely used in various industrial applications and as a chemical intermediate. Understanding its biological activity is crucial due to its implications for human health and environmental safety. This article synthesizes findings from diverse studies, including case studies and research data, to elucidate the biological effects of 2,4-DCP-d3.

2,4-Dichlorophenol is characterized by its chlorinated phenolic structure, which influences its solubility and reactivity. The compound is rapidly absorbed through the gastrointestinal tract and undergoes biotransformation primarily via phase I (oxidation) and phase II (conjugation) pathways. Studies have shown that it is metabolized into various conjugates that are excreted in urine, indicating efficient elimination from the body .

Carcinogenicity

Research conducted by the National Toxicology Program (NTP) indicated that 2,4-DCP has potential carcinogenic effects. In a two-year study involving F344/N rats and B6C3F1 mice, high doses of 2,4-DCP led to significant health issues such as bone marrow atrophy in rats and liver necrosis in mice. Notably, while some neoplastic lesions were observed in mice, male rats showed no significant increase in cancer incidence .

Genetic Toxicology

Genetic toxicity assessments revealed mixed results. In tests using the bacterial strain S. typhimurium TA1535, 2,4-DCP exhibited equivocal mutagenicity only in the presence of metabolic activation . Additionally, it was found to increase sister chromatid exchanges in cultured Chinese hamster ovary (CHO) cells, indicating potential genotoxic effects .

Environmental Impact and Bioaccumulation

The bioavailability and bioaccumulation of 2,4-DCP have been studied extensively in aquatic organisms. A study on the freshwater clam Sphaerium corneum showed that bioaccumulation was influenced not only by the chemical concentration but also by sediment characteristics. The uptake of 2,4-DCP was significantly affected by its binding to particles in the sediment .

Urinary Biomonitoring

The National Health and Nutrition Examination Survey (NHANES) has provided valuable data on human exposure to 2,4-DCP through urinary concentration measurements. Results from multiple survey cycles showed that urinary concentrations of 2,4-DCP varied significantly across demographic groups, with higher levels observed in children and older adults . The geometric mean concentrations ranged from 0.803 μg/L to 1.04 μg/L during the survey periods .

Bioremediation Efforts

Recent studies have explored innovative bioremediation techniques for degrading 2,4-DCP in contaminated environments. For instance, the use of lignin-degrading fungi such as Phanerochaete chrysosporium has shown promise in mineralizing 2,4-DCP effectively . Moreover, novel nanocomposite materials have been developed to enhance dechlorination processes in wastewater treatment settings .

Summary of Findings

Study Aspect Findings
Carcinogenicity Mixed results; no significant increase in neoplasms in male rats
Genetic Toxicology Equivocal mutagenicity; increased sister chromatid exchanges
Bioaccumulation Influenced by sediment characteristics; significant uptake in clams
Human Exposure Varying urinary concentrations; higher levels in children and older adults
Bioremediation Effective degradation using fungi and nanocomposites

Properties

IUPAC Name

2,4-dichloro-3,5,6-trideuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZWRUODUSTPEG-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)Cl)[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-74-7
Record name Phen-2,3,5-d3-ol, 4,6-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93951-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorophenol-d3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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